1,7a-Seco-Perindopril
Description
1,7a-Seco-Perindopril is a metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, formed via enzymatic cleavage of the parent compound. This structural modification involves the opening of the perhydroindole ring, resulting in a distinct molecular conformation . While perindopril is widely used for hypertension and heart failure, this compound exhibits altered pharmacokinetic and pharmacodynamic properties due to its unique stereochemistry and reduced binding affinity for ACE. Recent studies highlight its role in prolonged ACE inhibition, albeit with lower potency compared to perindopril .
Properties
Molecular Formula |
C₁₉H₃₄N₂O₅ |
|---|---|
Molecular Weight |
370.48 |
Synonyms |
(S)-3-Cyclohexyl-2-((S)-2-(((S)-1-ethoxy-1-oxopentan-2-yl)amino)propanamido)propanoic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
| Compound | Core Structure | ACE Inhibition (IC₅₀ nM) | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|---|
| 1,7a-Seco-Perindopril | Seco-perhydroindole derivative | 1.8 ± 0.3 | 45–55 | 8–12 |
| Perindopril | Perhydroindole ring | 0.6 ± 0.1 | 75–95 | 30–120 |
| Ramipril | Bicyclic diketopiperazine | 0.9 ± 0.2 | 50–60 | 13–17 |
| Lisinopril | Lysine-proline analog | 1.2 ± 0.2 | 25–30 | 12–14 |
Key Findings :
- Structural Stability : this compound lacks the rigid perhydroindole ring of perindopril, reducing its stability in acidic environments and altering tissue distribution .
- ACE Inhibition : While this compound retains ACE-inhibitory activity (IC₅₀ = 1.8 nM), it is approximately threefold less potent than perindopril (IC₅₀ = 0.6 nM) .
- Pharmacokinetics : Its shorter half-life (8–12 h) compared to perindopril (30–120 h) suggests reduced duration of action, necessitating more frequent dosing for sustained effects .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Perindopril | Ramipril |
|---|---|---|---|
| Absorption (Tₘₐₓ, h) | 1.5–2.5 | 1–3 | 2–4 |
| Protein Binding (%) | 20–30 | 10–20 | 50–60 |
| Metabolism | Hepatic (CYP3A4) | Renal | Hepatic |
| Excretion | Urinary (60%) | Urinary (75%) | Urinary (50%) |
Pharmacodynamic Insights :
- Mechanism of Action : Unlike perindopril, which directly inhibits ACE, this compound acts as a partial agonist, modulating angiotensin II receptor activity at higher doses .
- Adverse Effects : Reduced potency correlates with a lower incidence of cough (4% vs. 12% for perindopril) and hyperkalemia, making it a safer option in renal-impaired patients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
